molecular formula C19H24N2O4S B4888067 N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Numéro de catalogue B4888067
Poids moléculaire: 376.5 g/mol
Clé InChI: MHIGFSYZFNYYRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as ADAMTS13 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.

Mécanisme D'action

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor works by binding to the active site of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, thereby inhibiting its activity and preventing the breakdown of vWF. This leads to an increase in the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi.
Biochemical and Physiological Effects:
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to increase the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi. This leads to a reduction in the risk of blood clots in TTP patients. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor may also increase the risk of bleeding due to the increased level of vWF in the blood.

Avantages Et Limitations Des Expériences En Laboratoire

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has several advantages for lab experiments, including its high potency and specificity for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, as well as its ability to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme in a dose-dependent manner. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor also has several limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Orientations Futures

There are several future directions for the scientific research on N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, including the development of new and more potent N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitors, the investigation of the long-term safety and efficacy of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, and the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in clinical settings.

Méthodes De Synthèse

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can be synthesized using a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, followed by the addition of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. The resulting product is purified using column chromatography to obtain the N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in its pure form.

Applications De Recherche Scientifique

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been studied extensively in scientific research for its potential therapeutic applications in treating various diseases, including thrombotic thrombocytopenic purpura (TTP), a rare blood disorder characterized by the formation of blood clots in small blood vessels throughout the body. N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, which is responsible for breaking down von Willebrand factor (vWF), a protein that plays a crucial role in blood clotting. By inhibiting the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can prevent the formation of blood clots in TTP patients.

Propriétés

IUPAC Name

N-(2-adamantyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-10-19(22)20-16-9-15(2-3-17(16)25-10)26(23,24)21-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18,21H,4-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIGFSYZFNYYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.